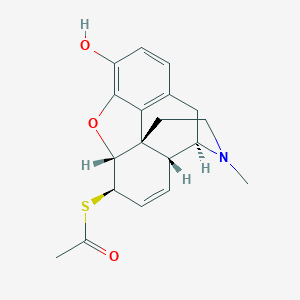

6-Acetylthiomorphine

説明

6-O-Acetylmorphine (6-AM) is a semi-synthetic opioid derivative of morphine, characterized by the acetylation of the hydroxyl group at the 6-position of the morphine backbone. Its molecular formula is C₁₉H₂₁NO₄, with a molecular weight of 327.38 g/mol and five defined stereocenters . 6-AM is recognized as a metabolite of heroin (diacetylmorphine) and is pharmacologically active, binding to μ-opioid receptors to produce analgesic and euphoric effects . Analytical standards, including deuterated forms like 6-Acetylmorphine-D3·HCl·trihydrate (C₁₉H₁₈D₃NO₄·HCl) and 6-Acetylmorphine-D6·HCl·trihydrate (C₁₉H₁₅D₆NO₄·HCl), are critical for forensic and clinical toxicology studies .

特性

CAS番号 |

117152-64-4 |

|---|---|

分子式 |

C19H21NO3S |

分子量 |

343.4 g/mol |

IUPAC名 |

S-[(4R,4aR,7R,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] ethanethioate |

InChI |

InChI=1S/C19H21NO3S/c1-10(21)24-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)23-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |

InChIキー |

IQAOQEHSVLTFRY-MKUCUKIISA-N |

SMILES |

CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |

異性体SMILES |

CC(=O)S[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |

正規SMILES |

CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |

他のCAS番号 |

117152-64-4 |

同義語 |

(-)-6beta-acetylthionormorphine 6-acetylthiomorphine KT 88 KT-88 |

製品の起源 |

United States |

類似化合物との比較

Morphine and 6-O-Acetylmorphine

- Structural Differences: Morphine (C₁₇H₁₉NO₃) lacks the 6-O-acetyl group present in 6-AM.

- However, its potency is lower than heroin, which has additional acetylation at the 3-position .

- Analytical Applications : While morphine is often detected in urine, 6-AM serves as a specific biomarker for heroin use due to its metabolic pathway .

6-Acetylcodeine

- Structural Differences: 6-Acetylcodeine (C₂₀H₂₃NO₄) replaces the 3-hydroxyl group of 6-AM with a methoxy group, mirroring the structural relationship between codeine and morphine.

- Pharmacological Impact : The methoxy group reduces binding affinity to μ-opioid receptors compared to 6-AM, resulting in lower analgesic potency.

- Synthesis: Prepared similarly to 6-AM via acetylation of codeine, it is a minor metabolite of acetylated codeine derivatives .

Dihydrodesoxymorphine and Derivatives

- 6-Methylenedihydrodesoxymorphine : This compound lacks the 6-hydroxyl group entirely, replacing it with a methylene group. Studies indicate altered receptor interaction profiles, with reduced efficacy compared to morphine .

- Dihydro-6-desoxymorphine : Synthesized via hydrogenation, this derivative exhibits a saturated bond in the 7,8-position, which may enhance metabolic stability but reduce potency .

Etorphine

- Structural and Functional Contrasts : Etorphine, a highly potent opioid used in veterinary medicine, features a bridged oripavine structure rather than the morphine backbone. Its potency (~1,000× morphine) stems from enhanced receptor affinity and lipophilicity, far exceeding 6-AM’s effects .

Pharmacological and Forensic Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。